5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in acetic acid leads to the formation of pyrazolopyrimidine derivatives . Another method involves the use of trifluoroacetic acid as a solvent, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it targets the c-Met kinase, disrupting its activity and leading to the inhibition of cancer cell proliferation . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, also studied for its kinase inhibitory properties.
Uniqueness
5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and the pyrazolo[1,5-a]pyrimidine core contribute to its high potency as a kinase inhibitor and its potential as an anti-cancer agent .
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(8-5)4-7(11)9-10/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHXRPPEGGOUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=O)NN2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501669 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-56-7 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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